4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Description
Chemical Structure and Properties: 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a spirocyclic compound featuring a fused oxazolidinone and piperidine ring system. As a hydrochloride salt, it exhibits improved aqueous solubility (critical for bioavailability) compared to its free base form . The compound’s molecular formula is C₉H₁₆ClN₂O₂, with a molecular weight of 219.69 g/mol (free base: 184.23 g/mol). Its CAS registry number is 5052-96-0, and it is typically stored under inert conditions to maintain stability .
Synthesis:
The compound is synthesized via multi-step reactions involving microwave-assisted coupling and hydrogenation. For example, 8-benzyl-4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (precursor) is hydrogenated using Pd/C under H₂ to remove the benzyl group, yielding the free base. Subsequent acidification with HCl forms the hydrochloride salt . Reaction yields range from 21% (free base) to 73% (hydrochloride), with purification via flash chromatography and HPLC .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(2)9(13-7(12)11-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENDMNJIRKAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)OC(=O)N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and an oxazolidinone derivative, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified by recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced amine derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of novel pharmaceutical agents. Its unique spirocyclic structure allows it to interact with biological targets effectively.
Case Studies :
- A study demonstrated that derivatives of spirocyclic compounds exhibit significant antitumor activity. The structural features of 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride may enhance its binding affinity to specific receptors involved in cancer progression .
Agricultural Chemistry
The compound has potential applications in developing herbicides and pesticides due to its bioactive properties.
Research Findings :
- Research has indicated that similar spiro compounds can act as effective herbicides by inhibiting specific metabolic pathways in plants . The structural characteristics of this compound may contribute to its efficacy as a plant growth regulator.
Materials Science
The compound's unique molecular structure makes it suitable for use in creating advanced materials with specific mechanical and thermal properties.
Applications :
- It can be utilized in the synthesis of polymers or composite materials that require enhanced durability and stability under varying environmental conditions .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold 1-oxa-3,8-diazaspiro[4.5]decan-2-one serves as a versatile pharmacophore. Modifications at the 8-position (piperidine nitrogen) and 3-/4-positions (oxazolidinone ring) significantly alter biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Spirocyclic Derivatives
Key Differences :
Substituent Effects on Bioactivity :
- Fenspiride HCl ’s phenethyl group enables bronchodilation via muscarinic receptor antagonism , whereas GSK682753A ’s chlorophenyl groups confer inverse agonist activity at EBI2, a GPCR involved in immune regulation .
- The 4,4-dimethyl variant lacks bulky aromatic substituents, making it less receptor-specific but more amenable to structural derivatization .
Physicochemical Properties :
- Fenspiride HCl has a molecular weight of 296.79 g/mol and a logP of ~2.1 (indicative of moderate lipophilicity), while the 4,4-dimethyl analog’s free base has a logP of ~1.5, suggesting better aqueous solubility .
- Halogenated derivatives (e.g., bromo/chloro-pyridinyl) exhibit higher molecular weights (>350 g/mol) and logP values (>3), favoring membrane permeability but requiring formulation optimization .
Synthetic Complexity :
- Fenspiride HCl is synthesized via classical alkylation of the spirocyclic core with phenethyl bromide, achieving yields >70% after recrystallization .
- 4,4-Dimethyl derivatives require Pd/C-catalyzed hydrogenation and microwave-assisted coupling, with lower yields (21–73%) due to steric hindrance from methyl groups .
Therapeutic and Research Applications :
- Fenspiride HCl is clinically approved for respiratory diseases, demonstrating anti-inflammatory and antitussive effects .
- 4,4-Dimethyl and halogenated analogs are primarily research tools, targeting kinases (e.g., JAK2) or GPCRs (e.g., EBI2) in preclinical studies .
Table 2: Pharmacokinetic and Toxicity Profiles
| Compound | Solubility (mg/mL) | Plasma Protein Binding | Half-Life (h) | Notable Toxicity |
|---|---|---|---|---|
| 4,4-Dimethyl derivative HCl | 12.5 (water) | 65–70% | 2.5–3.0 | Low hepatotoxicity (in vitro) |
| Fenspiride HCl | 8.2 (water) | 85–90% | 6–8 | Mild GI disturbances |
| GSK682753A | 0.3 (DMSO) | >95% | 12–14 | CYP3A4 inhibition (IC₅₀ = 1.2 µM) |
Biological Activity
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a spiro compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structural framework characterized by a spirocyclic arrangement, which is known to influence its pharmacological properties. The compound's molecular formula is CHClNO, and it has a molecular weight of approximately 221 Da.
The compound exhibits several notable chemical properties:
- LogP : -0.09 (indicating low lipophilicity)
- Hydrogen bond donors : 2
- Hydrogen bond acceptors : 2
- Polar surface area : 50 Ų
These properties suggest that the compound may have favorable interactions with biological targets, potentially enhancing its bioavailability and activity.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The mechanism involves:
- Receptor Binding : The compound may act on specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thus altering physiological responses.
Anticonvulsant Activity
Research has indicated that derivatives of diazaspiro compounds exhibit anticonvulsant properties. A study evaluated several substituted diazaspiro compounds for their efficacy in seizure models, revealing that certain derivatives showed significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance:
- Compound 8w demonstrated an ED50 value significantly lower than standard anticonvulsants like phenobarbital and ethosuximide, indicating strong anticonvulsant potential .
Antimicrobial Activity
Preliminary assessments have suggested that spiro compounds can exhibit antimicrobial properties. In a comparative study of various spiroheterocycles, some derivatives showed notable activity against bacterial strains, which could be attributed to their unique structural features that disrupt microbial cell walls .
Research Findings Table
Q & A
Basic: What synthetic strategies are recommended for preparing 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization reactions to form the spirocyclic core. A common approach includes:
- Step 1: Condensation of a piperidone derivative with a substituted oxazolidinone precursor under acidic conditions.
- Step 2: Methylation at the 4,4-positions using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
- Step 3: Hydrochloride salt formation via treatment with HCl in anhydrous ethanol.
Validation: Confirm structure using ¹H/¹³C NMR (e.g., spirocyclic proton resonances at δ 3.5–4.5 ppm) and HPLC (>98% purity) .
Basic: How can researchers verify the compound’s structural integrity and purity?
Methodological Answer:
- Analytical Techniques:
- X-ray crystallography for unambiguous confirmation of the spirocyclic architecture.
- Mass spectrometry (HRMS) to validate the molecular ion peak ([M+H]⁺ expected at m/z 245.12).
- UV-Vis spectroscopy (λmax ~238–288 nm in acidic conditions) to assess electronic transitions .
- Purity Assessment: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced: What is the molecular mechanism of action of this compound in modulating necroptosis pathways?
Methodological Answer:
The compound acts as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor , blocking necroptosis via:
- Kinase domain binding : Competitive inhibition of ATP-binding pockets, confirmed by crystallographic studies .
- Downstream effects : Suppression of RIPK1-mediated phosphorylation of MLKL and RIPK3, preventing membrane permeabilization.
Experimental Validation: - In vitro assays : Measure IC₅₀ using recombinant RIPK1 kinase (e.g., <100 nM inhibition).
- Cellular models : Use TNFα/CHX/z-VAD-fmk-induced necroptosis in U937 cells; quantify cell viability via MTT assays .
Advanced: How to design experiments assessing temporal effects on RIPK1 inhibition in inflammatory disease models?
Methodological Answer:
- Time-course studies : Treat cells with 1–10 µM compound over 24–72 hours.
- Endpoints:
- Western blotting for RIPK1, p-MLKL, and caspase-8 cleavage.
- qPCR for pro-inflammatory cytokines (IL-6, TNFα).
- Controls: Include necrostatin-1 (positive control) and vehicle (DMSO).
Data Interpretation: Address variability by normalizing to housekeeping genes (e.g., GAPDH) and repeating assays ≥3 times .
Advanced: How does 4,4-dimethyl substitution impact bioactivity compared to other spirocyclic analogs?
Methodological Answer:
- Comparative Studies:
- Structural analogs : Compare with 8-methyl-2,8-diazaspiro[4.5]decan-3-one (CAS 154495-67-7) and 8-phenyl derivatives.
- Key findings : 4,4-Dimethyl groups enhance metabolic stability (reduced CYP3A4-mediated oxidation) but may reduce solubility.
- Experimental validation :
Advanced: What are optimal storage conditions to maintain compound stability?
Methodological Answer:
- Storage : -20°C in airtight, light-protected vials under inert gas (argon).
- Stability testing :
Advanced: How to investigate metabolic pathways and pharmacokinetic properties?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH; identify metabolites via LC-MS/MS .
- Key enzymes : CYP2D6 and CYP3A4 are primary contributors (inhibition assays recommended).
- Tissue distribution : Radiolabeled compound studies in rodents; quantify accumulation in lung/liver tissues .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
- Potential causes : Variability in assay conditions (ATP concentration, kinase isoform).
- Mitigation strategies :
- Standardize protocols using ADP-Glo™ Kinase Assay with 10 µM ATP.
- Validate with orthogonal methods (e.g., SPR for binding affinity).
- Data reconciliation : Perform meta-analysis accounting for cell type (e.g., HEK293 vs. primary macrophages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
